![molecular formula C18H15N3O3 B15313785 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a 1,3-dioxaindan moiety, an amino group, and a cyanoprop-2-enamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the 1,3-dioxaindan-5-ylamine intermediate, which is then reacted with N-benzyl-2-cyanoprop-2-enamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1,3-dioxaindan-5-yl)amino]butanoate
- 5-(1,3-dioxaindan-5-yl)pentanoic acid
Uniqueness
3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-N-benzyl-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C18H15N3O3/c19-9-14(18(22)21-10-13-4-2-1-3-5-13)11-20-15-6-7-16-17(8-15)24-12-23-16/h1-8,11,20H,10,12H2,(H,21,22)/b14-11+ |
InChI Key |
QIRDSQIXKOHNRU-SDNWHVSQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


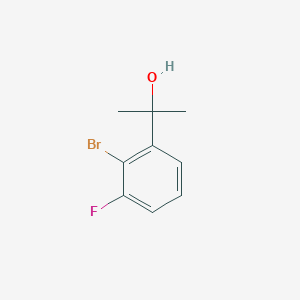
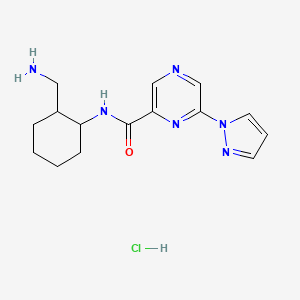
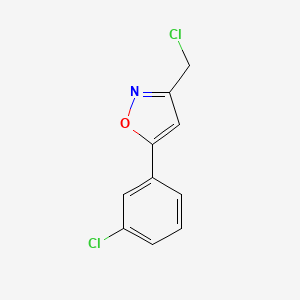
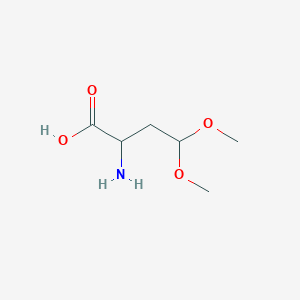
![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
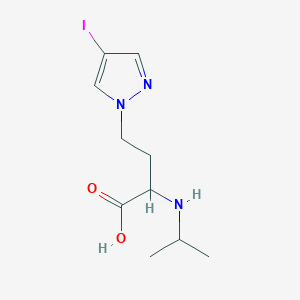
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
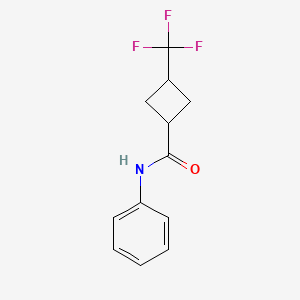
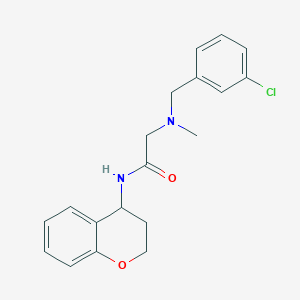
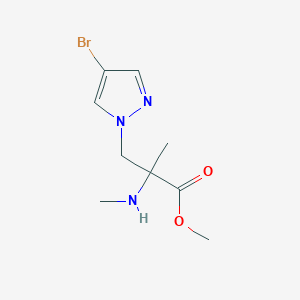

![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)
![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)

